2-CYANO-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-CYANO-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The presence of both cyano and amide functional groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-CYANO-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of cyanoacetamides typically involves solvent-free reactions, which are both economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without solvent, is widely used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-CYANO-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include phenyl isothiocyanate, phenacyl bromide, and active methylene reagents . Reaction conditions often involve the use of basic catalysts such as triethylamine and solvents like ethanol .
Major Products: The reactions of this compound can lead to the formation of various heterocyclic compounds, including pyrrole and thiophene derivatives .
Scientific Research Applications
2-CYANO-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has numerous applications in scientific research. It is used as a precursor in the synthesis of biologically active heterocyclic compounds . These compounds have shown potential in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents . Additionally, thiophene derivatives, which can be synthesized from this compound, are used in material science for the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 2-CYANO-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with various molecular targets. The cyano and amide groups in the molecule can participate in hydrogen bonding and other interactions with biological macromolecules, leading to its biological effects . The exact molecular pathways and targets can vary depending on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-CYANO-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE include other cyanoacetamide derivatives and thiophene-based compounds . Examples include N-(benzothiazol-2-yl)-2-cyanoacetamide and 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .
Uniqueness: The uniqueness of this compound lies in its ability to serve as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its structure allows for various modifications, making it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-cyano-2-phenyl-N-(thiophen-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-9-13(11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12/h1-8,13H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISVQUBFFBQHRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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